2-Hydroxypropane-1,3-diyl didocosanoate

Descripción general

Descripción

. Este compuesto se utiliza principalmente en la investigación y tiene diversas aplicaciones en estudios científicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Didocosanoin se sintetiza mediante la esterificación del ácido docosanoico con glicerol. La reacción típicamente implica el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico bajo condiciones de reflujo. La mezcla de reacción se calienta para facilitar el proceso de esterificación, lo que resulta en la formación de didocosanoin .

Métodos de Producción Industrial: En un entorno industrial, la producción de didocosanoin implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso puede involucrar reactores de flujo continuo y técnicas avanzadas de purificación como destilación y cristalización para obtener el producto final .

Tipos de Reacciones:

Oxidación: El Didocosanoin puede sufrir reacciones de oxidación, típicamente en presencia de agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.

Sustitución: El Didocosanoin puede participar en reacciones de sustitución, donde uno de los grupos éster es reemplazado por otro grupo funcional.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.

Reducción: Hidruro de aluminio y litio, borohidruro de sodio, condiciones anhidras.

Sustitución: Haluros de alquilo, nucleófilos, solventes como diclorometano o tetrahidrofurano.

Productos Principales Formados:

Oxidación: Ácidos carboxílicos, cetonas.

Reducción: Alcoholes.

Sustitución: Derivados de éster con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Drug Delivery Systems

Glyceryl dibehenate serves as an excipient in pharmaceutical formulations, particularly in controlled-release drug delivery systems. Its hydrophobic nature and high melting point make it suitable for formulating solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems enhance the bioavailability of poorly soluble drugs by providing a stable matrix that facilitates sustained release.

Case Study:

A study demonstrated the use of glyceryl dibehenate in formulating SLNs for the delivery of anti-cancer drugs. The results indicated improved drug encapsulation efficiency and a controlled release profile, which enhanced the therapeutic efficacy against cancer cells .

1.2. Lubricants and Matrix Forming Agents

In the pharmaceutical industry, glyceryl dibehenate is utilized as a lubricant and matrix-forming agent in tablet formulations. Its lubricating properties help reduce friction during tablet compression, while its ability to form matrices aids in controlling the release of active pharmaceutical ingredients (APIs).

Nutraceutical Applications

2.1. Taste Masking Agent

Glyceryl dibehenate is employed as a taste masking agent in nutraceuticals and dietary supplements. Its hydrophobic characteristics allow it to encapsulate unpleasant-tasting compounds, thereby improving the palatability of oral formulations.

Case Study:

Research on various dietary supplements indicated that incorporating glyceryl dibehenate significantly masked bitter tastes, leading to higher consumer acceptance and compliance .

Cosmetic Applications

3.1. Emulsifying Agent

In cosmetic formulations, glyceryl dibehenate acts as an emulsifying agent, stabilizing oil-in-water emulsions. This property is particularly beneficial in creams and lotions where a stable emulsion is crucial for product performance.

Data Table: Application Summary

| Application Area | Functionality | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Enhanced bioavailability, controlled release |

| Nutraceuticals | Taste masking agent | Improved palatability |

| Cosmetics | Emulsifying agent | Stabilizes formulations |

Industrial Applications

4.1. Food Industry

Glyceryl dibehenate finds applications in the food industry as an emulsifier and stabilizer in various food products. Its ability to improve texture and mouthfeel makes it valuable in processed foods.

Regulatory Status

Glyceryl dibehenate is recognized by regulatory bodies such as the European Pharmacopeia (Ph. Eur.) and the United States Pharmacopeia (USP) for its safety and efficacy as an excipient in pharmaceutical formulations .

Mecanismo De Acción

El mecanismo de acción del didocosanoin implica su interacción con las membranas celulares y las vías de señalización lipídica. Se cree que modula la actividad de las enzimas involucradas en el metabolismo lipídico, influyendo así en diversos procesos celulares. El Didocosanoin también puede interactuar con receptores o proteínas específicas, lo que lleva a cambios en la señalización y la función celulares .

Compuestos Similares:

Docosanol: Un alcohol alifático saturado de 22 carbonos con propiedades antivirales.

Glicerol tristearato: Un triacilglicerol con tres moléculas de ácido esteárico, utilizado en las industrias alimentaria y cosmética.

Glicerol tripalmitato: Un triacilglicerol con tres moléculas de ácido palmítico, utilizado en diversas aplicaciones industriales.

Singularidad del Didocosanoin: El Didocosanoin es único debido a su estructura específica, que incorpora dos moléculas de ácido docosanoico. Esta estructura confiere propiedades físicas y químicas distintas, lo que lo hace valioso para aplicaciones de investigación específicas. Su capacidad para modular el metabolismo lipídico e interactuar con las membranas celulares lo diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.

Glycerol tristearate: A triacylglycerol with three stearic acid molecules, used in food and cosmetic industries.

Glycerol tripalmitate: A triacylglycerol with three palmitic acid molecules, used in various industrial applications.

Uniqueness of Didocosanoin: Didocosanoin is unique due to its specific structure, incorporating two docosanoic acid molecules. This structure imparts distinct physical and chemical properties, making it valuable for specific research applications. Its ability to modulate lipid metabolism and interact with cellular membranes sets it apart from other similar compounds .

Actividad Biológica

2-Hydroxypropane-1,3-diyl didocosanoate, also known as 1,3-bis-docosanoyloxy-propan-2-ol, is a glycerol derivative that has garnered interest in various fields, including biochemistry and pharmacology. Its molecular formula is , and it has a molecular weight of 737.23 g/mol . This compound's biological activity is particularly relevant in the context of its potential applications in drug development and therapeutic interventions.

- CAS Number : 94201-62-4

- Molecular Weight : 737.23 g/mol

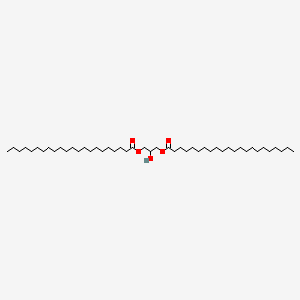

- Structure : The compound features a glycerol backbone with two long-chain fatty acids (docosanoic acid) esterified to it.

The biological activity of this compound may involve several biochemical pathways:

- Cell Membrane Interaction : Due to its amphiphilic nature, this compound can integrate into lipid membranes, potentially altering membrane fluidity and function.

- Signaling Pathways : It may interact with cellular receptors or enzymes involved in lipid metabolism and signaling pathways related to inflammation and cancer .

- Antioxidant Activity : There is evidence suggesting that certain fatty acid derivatives exhibit antioxidant properties, which could contribute to the compound's biological effects .

Biological Activities

Research indicates that this compound may possess various biological activities:

- Anticancer Properties : Preliminary studies suggest that similar glycerol derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities have been shown to act on cannabinoid receptors (CB1) and fatty acid amide hydrolase (FAAH), indicating potential roles in cancer therapy .

- Antimicrobial Effects : Fatty acid derivatives are often explored for their antimicrobial properties. The long-chain fatty acids in this compound may contribute to such activities by disrupting microbial membranes .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies exploring the biological implications of glycerol-based compounds:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutics:

- Absorption : The lipophilic nature suggests good absorption through biological membranes.

- Distribution : Likely distributed widely due to its hydrophobic characteristics.

- Metabolism : Expected to undergo enzymatic hydrolysis to release docosanoic acid and glycerol.

- Excretion : Primarily through bile or urine after metabolic conversion.

Propiedades

IUPAC Name |

(3-docosanoyloxy-2-hydroxypropyl) docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H92O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45,48H,3-44H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNODFLZPXTEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H92O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241017 | |

| Record name | Docosanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(22:0/0:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94201-62-4 | |

| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) didocosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94201-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropane-1,3-diyl didocosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,3-DIBEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T2X52XS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.